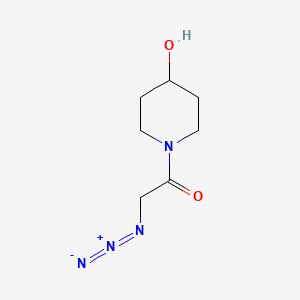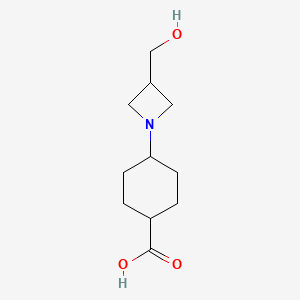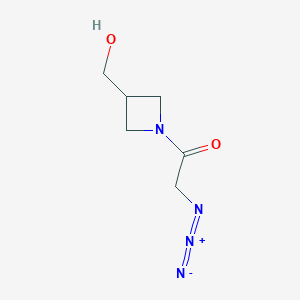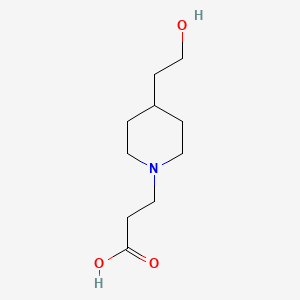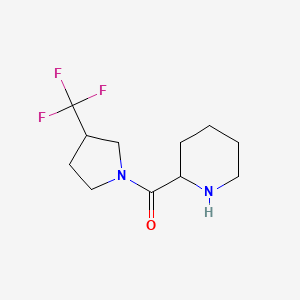
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol
説明
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol, also known as 1-(5-aminopyridin-2-yl)-3-azetidinol, is an organic compound that is part of the pyridine family. It is mainly used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of various dyes and optical brighteners, as well as in the synthesis of various other organic compounds. In
科学的研究の応用
Catalytic Asymmetric Additions
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally similar to the queried chemical, demonstrates significant utility in catalytic asymmetric additions. It has been synthesized from l-(+)-methionine, showcasing a practical approach to chiral azetidine ring formation. This compound facilitates high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivities reaching up to 98.4% ee. The study emphasizes the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction, highlighting the importance of the bulky ferrocenyl group for achieving high enantioselectivities (Wang et al., 2008).
Synthesis of Azetidine Derivatives
A novel synthesis of azetidine derivatives, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been reported. These compounds were evaluated for antibacterial and antifungal activities, demonstrating acceptable results. This indicates the potential of such azetidine derivatives in the development of new antimicrobial agents, supporting the broader research into azetidine-based compounds for medical applications (Rao et al., 2013).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Optically pure aziridin-2-yl methanols, closely related to the compound , have been utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the potential use of these compounds in determining the enantiomeric excess (ee) of samples, indicating a practical tool for analyzing chiral carboxylic acids in various scientific and industrial settings (Malinowska et al., 2020).
Cationic Polymerization
Azetidine has been investigated for its ability to undergo cationic polymerization, leading to the formation of polymers with varied amino functions. This research provides insights into the polymerization behavior of azetidine and its potential applications in synthesizing polymers with specific functional properties. The study contributes to the understanding of the polymerization mechanisms and the structural analysis of the resulting polymers (Schacht & Goethals, 1974).
Ring Transformation and Synthesis of Piperidines
Studies have shown the utility of azetidine derivatives in ring transformations, leading to the synthesis of piperidines and pyrrolidines. This application is crucial for the development of novel compounds with potential therapeutic properties, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Dejaegher et al., 2008).
特性
IUPAC Name |
[1-(5-aminopyridin-2-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-3-8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOLJNTGVOZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




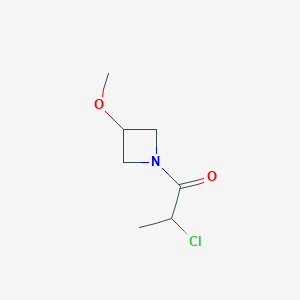
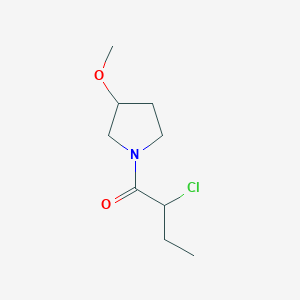
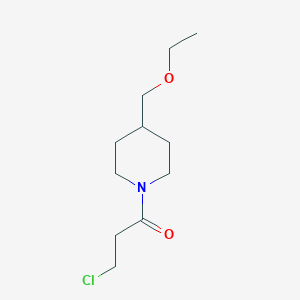

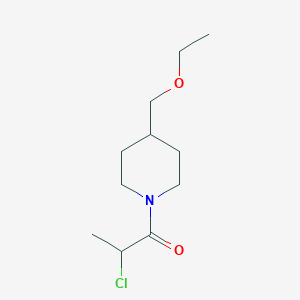
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
